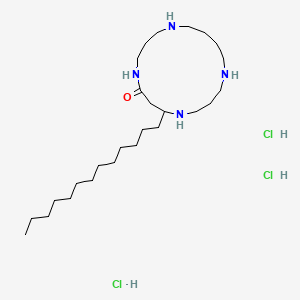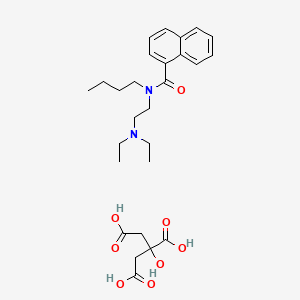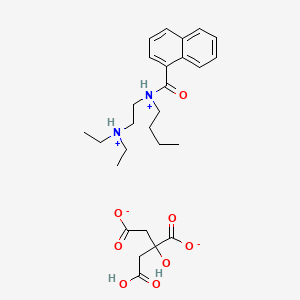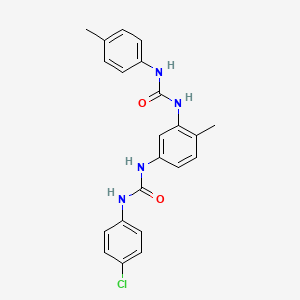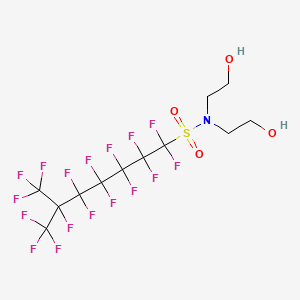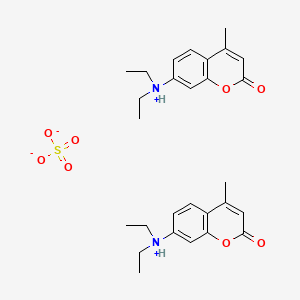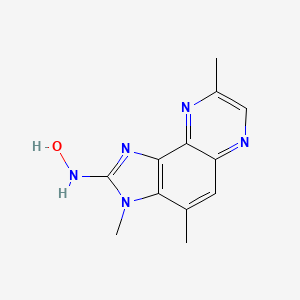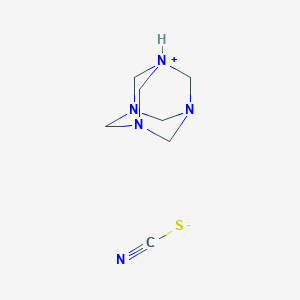
Einecs 257-829-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 257-829-8, also known as hexamethylene tetramine thiocyanate, is a chemical compound with the molecular formula C7H11N5S and a molecular weight of 197.26 g/mol . It is a compound formed by the reaction of thiocyanic acid with hexamethylene tetramine. This compound is known for its unique chemical properties and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethylene tetramine thiocyanate can be synthesized through the reaction of hexamethylene tetramine with thiocyanic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The reaction is as follows:
C6H12N4+HSCN→C7H11N5S
Industrial Production Methods
In industrial settings, the production of hexamethylene tetramine thiocyanate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethylene tetramine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield other derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexamethylene tetramine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism by which hexamethylene tetramine thiocyanate exerts its effects involves its interaction with specific molecular targets. The thiocyanate group can interact with various enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hexamethylene tetramine thiocyanate can be compared with other similar compounds, such as:
Hexamethylene tetramine: The parent compound without the thiocyanate group.
Thiocyanic acid: The precursor used in the synthesis of hexamethylene tetramine thiocyanate.
Other thiocyanate derivatives: Compounds with similar thiocyanate groups but different core structures.
The uniqueness of hexamethylene tetramine thiocyanate lies in its specific combination of hexamethylene tetramine and thiocyanate, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
52302-51-9 |
|---|---|
Molekularformel |
C7H13N5S |
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
1,5,7-triaza-3-azoniatricyclo[3.3.1.13,7]decane;thiocyanate |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI-Schlüssel |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1[NH+]2CN3CN1CN(C2)C3.C(#N)[S-] |
Verwandte CAS-Nummern |
72952-09-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


